molecular formula C20H17N3O3S B2822925 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 893990-51-7

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2822925
CAS No.: 893990-51-7
M. Wt: 379.43
InChI Key: YQNBCGXCLSHGBZ-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a pyridazine core substituted with a 1,3-benzodioxole group at position 6 and an N-(2-methylphenyl)acetamide moiety at position 3 via a thioether linkage.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-13-4-2-3-5-15(13)21-19(24)11-27-20-9-7-16(22-23-20)14-6-8-17-18(10-14)26-12-25-17/h2-10H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNBCGXCLSHGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and pyridazine intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acylation of the intermediate with 2-methylphenyl acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The sulfanyl group may undergo redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodioxole-Containing Analogs

Compounds with the 1,3-benzodioxole moiety often exhibit enhanced metabolic stability and binding affinity due to the electron-rich aromatic system. Examples include:

Compound Name Molecular Formula Key Substituents Biological Activity (If Reported) Reference
2-{[6-(2H-1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide C21H17N5O4S Triazolo-pyridazine core, 2-methoxyphenyl Screening compound (no data)
N-(3-Acetamidophenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide C23H19N7O4S Triazolo-pyridazine core, 3-acetamidophenyl Screening compound (no data)

Key Differences :

  • Substitution at the phenyl group (2-methyl vs. 2-methoxy or 3-acetamido) may influence solubility and target selectivity .
Sulfanyl Acetamide Derivatives

Sulfanyl acetamides are common in antimicrobial and neuroactive agents. Notable examples:

Compound Name Molecular Formula Key Substituents Biological Activity Reference
N-(4-Ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (VUAA-1) C18H20N6OS Triazole core, 4-ethylphenyl Orco channel agonist (insects)
2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) C11H10FN5OS Triazole core, 2-fluorobenzyl MIC = 32 µg/mL (E. coli)

Key Differences :

  • The target compound’s pyridazine-benzodioxole system may confer unique electronic properties compared to triazole-based analogs like VUAA-1 or Compound 36.
  • The 2-methylphenyl group in the target compound could enhance lipophilicity compared to fluorobenzyl or ethylphenyl substituents, affecting membrane permeability .
Pyridazine/Triazolo-Pyridazine Derivatives

Pyridazine cores are associated with kinase inhibition and antiparasitic activity. Examples:

Compound Name Molecular Formula Key Substituents Biological Activity Reference
2-{4-[(6-Methoxybenzimidazol-1-yl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide (3k) C28H25N5O6S Benzimidazole core, 2-pyridyl Synthetic intermediate (no data)
Ethyl 2-{2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]acetamido}thiazole-5-carboxylate (Compound 26) C10H12N6O3S2 Thiazole core, triazole-sulfanyl MIC = 64 µg/mL (E. coli)

Key Differences :

  • Sulfonyl or carboxylate groups in analogs (e.g., Compound 26) may increase polarity compared to the target’s thioether linkage .

Q & A

Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Thioether linkage formation : Coupling pyridazine derivatives with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Amide bond formation : Reacting sulfanyl-acetamide intermediates with 2-methylphenylamine using coupling agents like EDCI/HOBt .

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Elevated temperatures (70–100°C) accelerate coupling reactions but require monitoring to avoid decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization improves purity (>95%) .

Q. Table 1: Reaction Optimization Parameters

StepOptimal ConditionsYield RangePurityReference
Thioether formationDMF, 80°C, 12 h65–75%90–95%
Amide couplingEDCI/HOBt, RT, 24 h70–85%92–98%
Final purificationEtOAc/hexane (3:7), recrystallization>95%

Q. What analytical techniques are essential for characterizing structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the benzodioxole and pyridazine moieties. Aromatic proton signals (δ 6.8–8.2 ppm) and sulfanyl-group shifts (δ 3.5–4.0 ppm) are critical markers .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradients) detect impurities (<0.5%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₈N₃O₃S: 404.1024) .

Methodological tip : Use orthogonal methods (e.g., NMR + HPLC) to resolve ambiguities in complex spectra due to overlapping functional groups.

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

Discrepancies in reported IC₅₀ values (e.g., 2–50 µM in kinase inhibition assays) often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) .
  • Compound stability : Pre-screen for degradation under assay conditions (e.g., pH 7.4, 37°C) using LC-MS .
  • Cellular vs. enzymatic assays : Compare results across models (e.g., HEK293 cells vs. purified enzyme) to distinguish membrane permeability effects .

Q. Table 2: Bioactivity Data Comparison

StudyAssay TypeIC₅₀ (µM)Key VariablesReference
Kinase inhibitionEnzymatic (purified)2.1 ± 0.3ATP = 100 µM
AntiproliferativeHeLa cells48.7 ± 5.2Serum-containing media

Q. What computational strategies are effective for target identification and SAR studies?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2). Prioritize derivatives with predicted ΔG < −9 kcal/mol .
  • QSAR modeling : Train models on logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability .
  • MD simulations : Analyze stability of ligand-target complexes (50 ns trajectories) to identify critical residue interactions (e.g., Lys89 in CDK2) .

Key Insight : Integrate computational predictions with experimental mutagenesis (e.g., alanine scanning) to validate binding hypotheses.

Q. How can reaction scalability be improved without compromising stereochemical integrity?

  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., epimerization) by maintaining precise temperature/residence time control .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize racemization .
  • In-line analytics : Implement FTIR or Raman probes for real-time monitoring of intermediate purity .

Q. Table 3: Scalability Benchmarks

ParameterBatch ReactorFlow ReactorImprovement
Yield68%82%+14%
Purity91%96%+5%
Reaction Time24 h6 h−75%

Q. What strategies resolve low solubility in aqueous buffers for in vivo studies?

  • Prodrug design : Introduce phosphate esters at the acetamide group to enhance hydrophilicity (logP reduction from 3.2 to 1.8) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (150 nm size, PDI < 0.2) to achieve sustained release in PBS .
  • Co-solvent systems : Optimize DMSO/PEG400/water (5:45:50) mixtures for intravenous administration .

Validation : Measure solubility via shake-flask method (UV-Vis quantification at λ = 254 nm) .

Q. How are metabolic stability and toxicity profiles evaluated preclinically?

  • Microsomal assays : Incubate with human liver microsomes (HLM) + NADPH to calculate t₁/₂. Derivatives with t₁/₂ > 30 min advance to in vivo testing .
  • AMES test : Screen for mutagenicity using Salmonella typhimurium TA98/TA100 strains .
  • hERG inhibition : Patch-clamp assays (IC₅₀ > 10 µM required for cardiovascular safety) .

Data Note : Cross-species differences (e.g., mouse vs. human CYP450 isoforms) require species-specific microsomal validation.

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